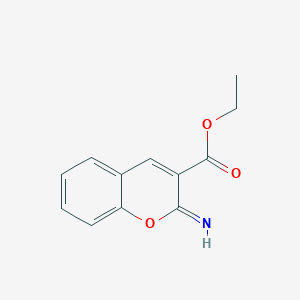

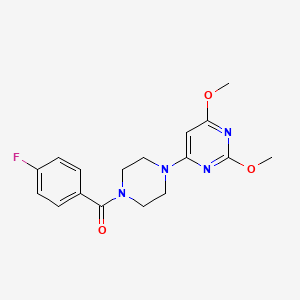

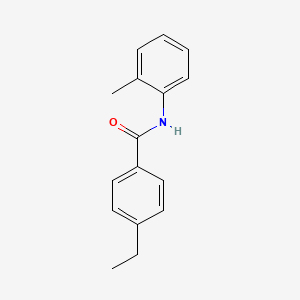

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound used in scientific research for its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and is known to have a significant impact on the central nervous system.

科学的研究の応用

Herbicide Research

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone: has been investigated in the context of herbicide research. For instance, the sulfonylurea herbicide Bensulfuron-methyl was studied for its degradation behavior in soils. Biotic (biodegradation) and abiotic (hydrolysis) modes were explored . The main metabolites observed during biodegradation were pyrimidinamine and benzylsulfonamide . Fungal strains like Aspergillus niger and Penicillium chrysogenum demonstrated potential for Bensulfuron-methyl remediation in soils.

Crystal Structure Studies

While not directly related to applications, crystallography studies have been conducted on compounds similar to (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone . For example, the crystal structure of 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-N,N-dimethylethanamine has been reported .

Novel Acetate Derivatives

In the realm of synthetic chemistry, novel acetate derivatives have been synthesized using (4,6-dimethoxypyrimidin-2-yloxy)phenoxy as a starting material. These compounds were characterized by IR, 1H-NMR, MS spectra, and elemental analyses .

作用機序

Target of Action

The primary targets of the compound (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone are carbonic anhydrases (CA), specifically human CAI and CAII . These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Mode of Action

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone interacts with its targets, the carbonic anhydrases, by fitting nicely in the active site of CAII . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of the carbonic anhydrases, leading to changes in the physiological functions they regulate.

Biochemical Pathways

The inhibition of carbonic anhydrases by (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone affects the reversible hydration reaction of CO2, which these enzymes catalyze . This can lead to alterations in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Pharmacokinetics

It is suggested that the compound’s physicochemical properties (size, charge, lipophilicity) have been modified to improve its pharmacokinetic profile .

Result of Action

The result of the action of (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is the inhibition of carbonic anhydrases, leading to changes in the physiological functions these enzymes regulate . The specific molecular and cellular effects would depend on the particular physiological function being affected.

Action Environment

The action, efficacy, and stability of (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone can be influenced by various environmental factors. For instance, the compound’s ability to penetrate bacterial cells and affect permeability-based antibiotic resistance has been considered in its design . .

特性

IUPAC Name |

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-24-15-11-14(19-17(20-15)25-2)21-7-9-22(10-8-21)16(23)12-3-5-13(18)6-4-12/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAIUKWAHLALMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)